

Assessing the selectivity of BAY-1816032 against a panel of kinases

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Compound of Interest

Compound Name: BAY-1816032

Cat. No.: B10789581

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BAY-1816032: A Comparative Analysis of Kinase Selectivity

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of **BAY-1816032**, a potent and selective inhibitor of Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase. The following data and experimental protocols support a comprehensive assessment of its performance against a broad panel of human kinases.

BAY-1816032 is a highly selective inhibitor of BUB1 kinase, a key component of the mitotic spindle assembly checkpoint.^{[1][2]} Its efficacy and selectivity have been demonstrated in multiple studies, positioning it as a valuable tool for cancer research and potential therapeutic development.^{[1][3]} This guide summarizes the key findings on its selectivity profile.

Quantitative Selectivity Data

The selectivity of **BAY-1816032** has been extensively profiled against large panels of human kinases, primarily using the KINOMEScan™ platform. This technology measures the binding affinity of a compound to a wide array of kinases, providing a quantitative measure of selectivity.

Table 1: Potency and Selectivity of **BAY-1816032** Against BUB1 Kinase

Assay Type	Parameter	Value (nM)
Biochemical Assay (low ATP)	IC ₅₀	6.5[4]
Biochemical Assay (10 µM ATP)	IC ₅₀	6.1 ± 2.5[1]
TR-FRET	EC ₅₀	6.1 ± 2.5[4]
Equilibrium-binding Assay	IC ₅₀	1.0 ± 0.5[1]
KINOMEScan	K _d	3.3[1][4][5]
Surface Plasmon Resonance (SPR)	K _d	2.1[4]

Table 2: Off-Target Kinase Profile of **BAY-1816032**

The following table details the most significant off-target kinases identified for **BAY-1816032** from a panel of 403 human kinases.[3][4][5]

Off-Target Kinase	K _d (nM)	Selectivity Fold (vs. BUB1 K _d of 3.3 nM)
LOK (STK10)	57[4][5]	17x[4][6]
DMPK2 (CDC42BPG)	850[4][5]	257x
DDR1	2300[4][5]	697x

Experimental Protocols

A detailed understanding of the methodologies used to generate the selectivity data is crucial for accurate interpretation.

KINOMEScan™ Selectivity Profiling:

The kinase selectivity of **BAY-1816032** was determined using the KINOMEScan™ assay from DiscoverX Corporation.[1][3] This is an active site-directed competition binding assay that quantitatively measures the ability of a compound to bind to a large panel of kinases.

- Principle: The assay involves combining DNA-tagged kinases with an immobilized, active-site directed ligand. The test compound is then added, and its ability to displace the immobilized ligand is measured by quantifying the amount of kinase bound to the solid support using quantitative PCR (qPCR) of the DNA tag.
- Procedure:
 - A panel of 403 human kinases was screened at concentrations of 0.1 and 1 μ M of **BAY-1816032**.[\[5\]](#)
 - For kinases showing significant inhibition (e.g., >60% at 100 nM), the dissociation constant (Kd) was determined by running the assay with a range of compound concentrations.[\[5\]](#)
 - The results are reported as Kd values, with lower values indicating stronger binding affinity.

Cellular Target Engagement and Selectivity Assays:

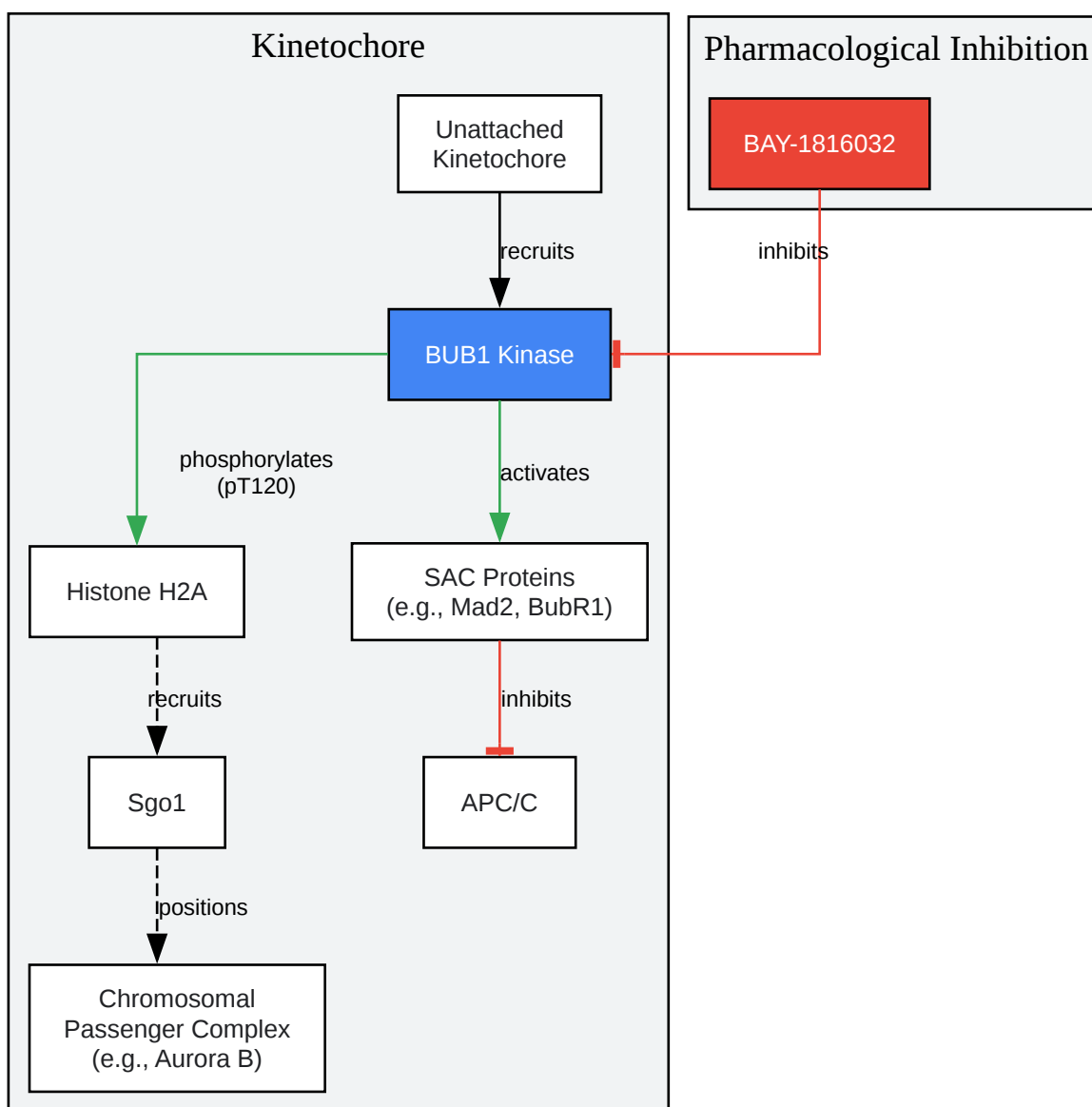
To confirm the selectivity observed in biochemical assays, cellular assays were performed to assess the effect of **BAY-1816032** on the physiological substrate of its most prominent off-target, LOK.

- pERM Inhibition Assay: LOK is known to phosphorylate ezrin-radixin-moesin (ERM) proteins. [\[1\]](#) To evaluate the cellular activity of **BAY-1816032** against LOK, its effect on the phosphorylation of ERM (pERM) was assessed in Jeg-3 and HCT116 cells.[\[1\]](#)[\[5\]](#)
- Results: Unlike the LOK inhibitor erlotinib, **BAY-1816032** did not inhibit the phosphorylation of ERM, even at a concentration of 10 μ M, corroborating its high selectivity for BUB1 over LOK in a cellular context.[\[1\]](#)[\[5\]](#)

Visualizing Cellular Pathways and Workflows

BUB1 Signaling in Mitosis

The following diagram illustrates the central role of BUB1 kinase in the spindle assembly checkpoint (SAC), a critical cellular process for ensuring proper chromosome segregation during mitosis.

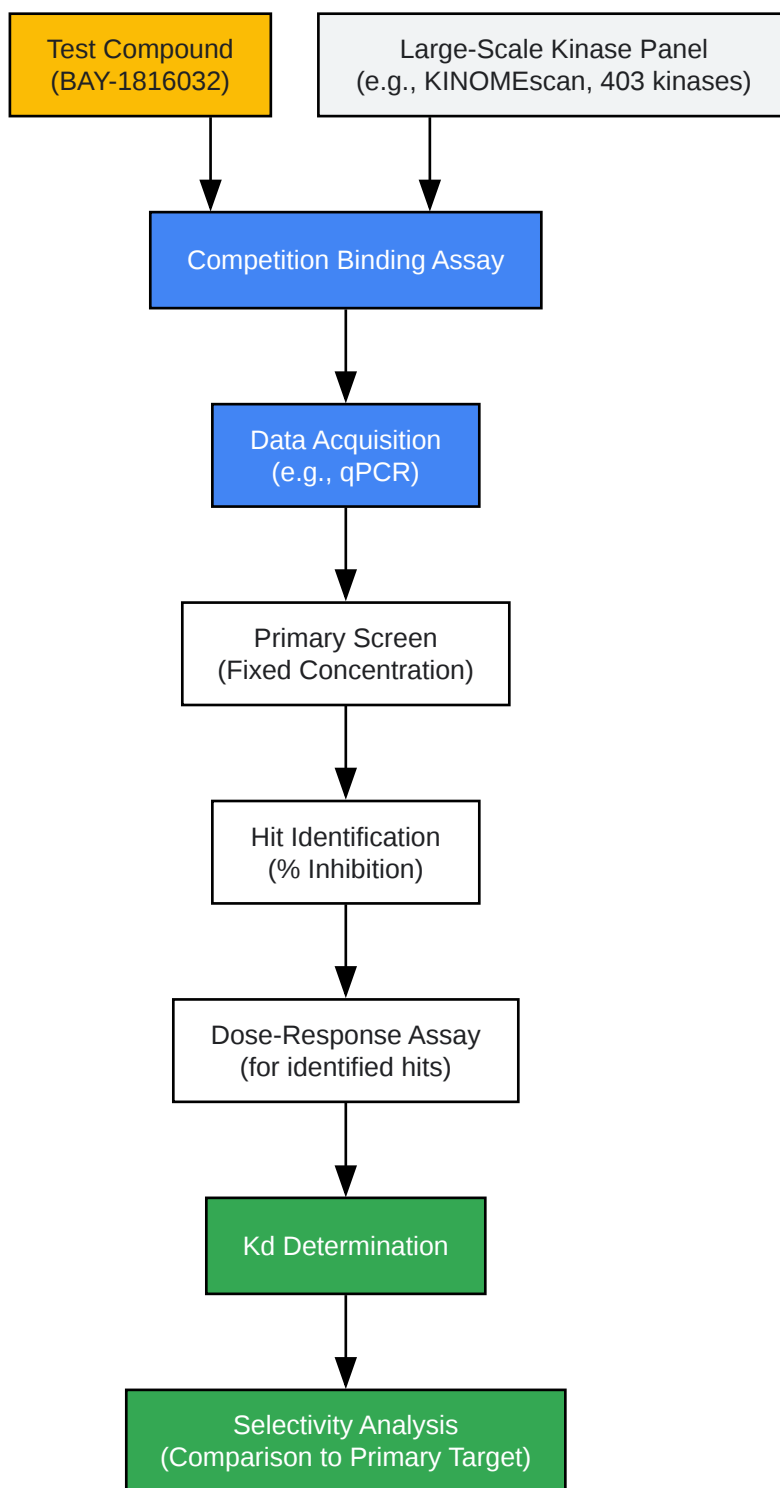


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Caption: Role of BUB1 kinase in the spindle assembly checkpoint and its inhibition by **BAY-1816032**.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor like **BAY-1816032** using a large-scale kinase panel.



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Caption: General workflow for determining the kinase selectivity profile of a small molecule inhibitor.

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